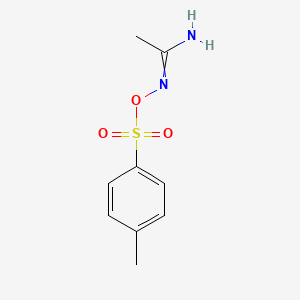![molecular formula C10H12BrCl2NO B13724293 [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromo and two chloro substituents on the phenoxy ring, which is linked to an ethyl-dimethyl-amine group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine typically involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide to form 2-(4-bromo-2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, forming less substituted phenoxyamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of dehalogenated phenoxyamines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated phenoxyamines on cellular processes. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and polymers. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine
- 4-Bromo-2,6-dichlorophenol
- 2-Bromo-4-methoxyacetophenone
Uniqueness
Compared to similar compounds, [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H12BrCl2NO |
|---|---|
Molecular Weight |
313.01 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dichlorophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H12BrCl2NO/c1-14(2)3-4-15-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
YNZUHWIVZKNCEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)

![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)

![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
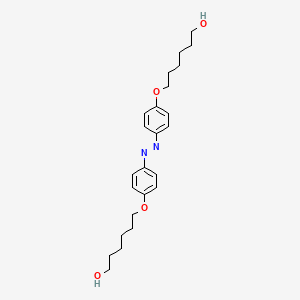
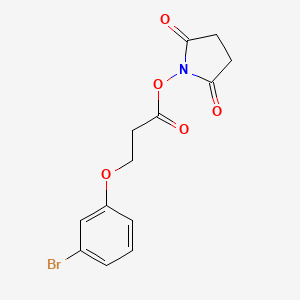

![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
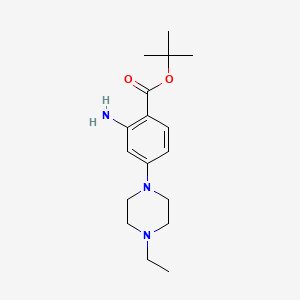
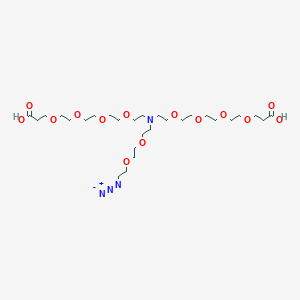
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
